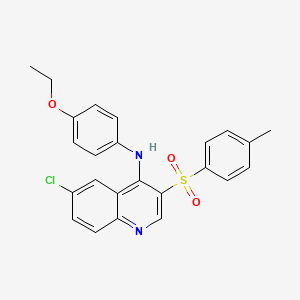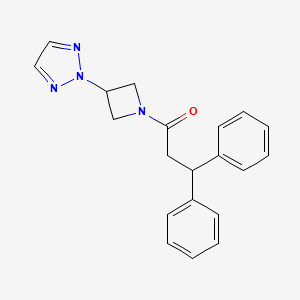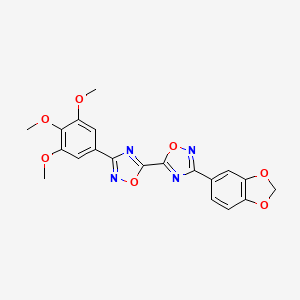![molecular formula C17H7Cl2F7N2O3 B2873357 N-[[2,5-Dichloro-4-[(E)-1,2,3,3,3-pentafluoroprop-1-enoxy]phenyl]carbamoyl]-2,6-difluorobenzamide CAS No. 2138835-18-2](/img/structure/B2873357.png)
N-[[2,5-Dichloro-4-[(E)-1,2,3,3,3-pentafluoroprop-1-enoxy]phenyl]carbamoyl]-2,6-difluorobenzamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
The compound “N-[[2,5-Dichloro-4-[(E)-1,2,3,3,3-pentafluoroprop-1-enoxy]phenyl]carbamoyl]-2,6-difluorobenzamide” is a complex organic molecule with the molecular formula C17H7Cl2F7N2O3 . It has an average mass of 491.144 Da and a monoisotopic mass of 489.972198 Da .
Molecular Structure Analysis
The structure of this compound includes several functional groups, such as carbamoyl, difluorobenzamide, and pentafluoroprop-1-enoxy groups . It also contains dichloro and difluoro substituents, which can significantly affect the compound’s reactivity and properties .Physical And Chemical Properties Analysis
This compound has a density of 1.6±0.1 g/cm3, and its molar refractivity is 95.3±0.3 cm3 . It has 5 hydrogen bond acceptors and 2 hydrogen bond donors . The compound’s polar surface area is 67 Å2, and its molar volume is 300.6±3.0 cm3 .Scientific Research Applications
Environmental Impact and Toxicology
One significant area of research is the study of toxic equivalency factors (TEFs) for environmental pollutants like polychlorinated biphenyls (PCBs), dioxins, and furans. A study by Van den Berg et al. (1998) discussed consensus TEFs for these compounds, which are crucial for assessing the environmental and health impacts of halogenated aromatic hydrocarbons with dioxin-like properties. This research is vital for understanding the environmental behavior and toxicity of complex chemical mixtures containing compounds similar to N-[[2,5-Dichloro-4-[(E)-1,2,3,3,3-pentafluoroprop-1-enoxy]phenyl]carbamoyl]-2,6-difluorobenzamide and their implications for human and wildlife risk assessment (Van den Berg et al., 1998).
Chemistry and Molecular Interactions
Research in chemistry has explored the synthesis, reactivity, and properties of fluorinated compounds. Kütt et al. (2008) presented a general route to functionalized pentakis(trifluoromethyl)phenyl derivatives, which are promising building blocks for designing novel stable carbenes, radical species, superacids, and other theoretically useful species. This study demonstrates the potential applications of highly fluorinated compounds in designing new materials and chemical reagents, which could relate to the structural manipulation and applications of compounds like N-[[2,5-Dichloro-4-[(E)-1,2,3,3,3-pentafluoroprop-1-enoxy]phenyl]carbamoyl]-2,6-difluorobenzamide (Kütt et al., 2008).
Materials Science
In materials science, the study of polymeric materials incorporating halogenated compounds has shown promising results. Butt et al. (2005) synthesized new polyimides using diamines and dianhydrides, demonstrating the potential of halogenated compounds in creating materials with desirable thermal and mechanical properties. This research highlights the role of chemical modifications, such as those in N-[[2,5-Dichloro-4-[(E)-1,2,3,3,3-pentafluoroprop-1-enoxy]phenyl]carbamoyl]-2,6-difluorobenzamide, in developing advanced materials (Butt et al., 2005).
properties
IUPAC Name |
N-[[2,5-dichloro-4-[(E)-1,2,3,3,3-pentafluoroprop-1-enoxy]phenyl]carbamoyl]-2,6-difluorobenzamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H7Cl2F7N2O3/c18-6-5-11(31-14(23)13(22)17(24,25)26)7(19)4-10(6)27-16(30)28-15(29)12-8(20)2-1-3-9(12)21/h1-5H,(H2,27,28,29,30)/b14-13- |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BHNCIMBUBWNHNC-YPKPFQOOSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C(=C1)F)C(=O)NC(=O)NC2=CC(=C(C=C2Cl)OC(=C(C(F)(F)F)F)F)Cl)F |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC(=C(C(=C1)F)C(=O)NC(=O)NC2=CC(=C(C=C2Cl)O/C(=C(/C(F)(F)F)\F)/F)Cl)F |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H7Cl2F7N2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
491.1 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


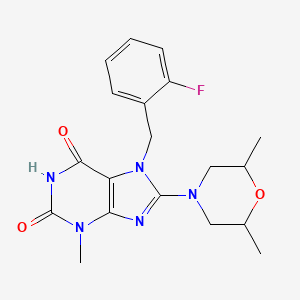
![N-(4-chlorobenzyl)-2-morpholino-5,7-dihydro-6H-pyrrolo[3,4-d]pyrimidine-6-carboxamide](/img/structure/B2873279.png)
![N-(2-methylphenyl)-2-{4-[3-(3-methylphenyl)-1,2,4-oxadiazol-5-yl]piperidin-1-yl}acetamide](/img/structure/B2873281.png)
![N-(2-chloro-5-(trifluoromethyl)phenyl)-2-((3-(3-chlorophenyl)-4-oxo-4,5-dihydro-3H-pyrimido[5,4-b]indol-2-yl)thio)acetamide](/img/structure/B2873282.png)
![[(1S,5S,6R)-6-Amino-3-bicyclo[3.2.0]heptanyl]methanol](/img/structure/B2873283.png)

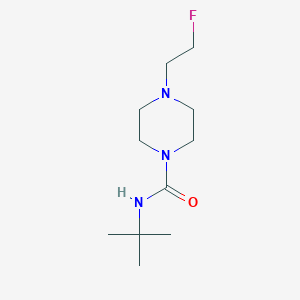
![1-[(3-cyclopropyl-1,2,4-oxadiazol-5-yl)methyl]-3-[(4-methylpiperidino)carbonyl]-4lambda~6~,1,2-benzothiadiazine-4,4(1H)-dione](/img/structure/B2873287.png)

